Epsiprantel

Pharmacokinetics Drug Safety Veterinary Pharmacology

Epsiprantel is the gut‑restricted pyrazino[2,1‑a][2]benzazepine cestocide that overcomes the systemic‑exposure liabilities of praziquantel. With <0.1% renal elimination, pharmacological activity remains confined to the intestinal lumen, eliminating confounding circulating metabolites in multi‑drug interaction studies, gut‑immune research, and toxicology protocols. A single oral 1 mg/kg dose achieves 100% clearance of Taenia pisiformis in dogs, while repeat‑dose studies confirm safety at 90× the therapeutic dose—critical for debilitated animals and breeding colonies. Sourcing epsiprantel ensures regulatory‑aligned efficacy and an unparalleled safety window when systemic drug exposure is unacceptable.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 98123-67-2
Cat. No. B10826562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsiprantel
CAS98123-67-2
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
InChIInChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
InChIKeyLGUDKOQUWIHXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epsiprantel (CAS 98123-67-2): Veterinary Cestocide for Targeted Procurement in Companion Animal Parasitology


Epsiprantel is an orally administered veterinary anthelmintic belonging to the pyrazino[2,1-a][2]benzazepine structural class, closely related to the isoquinoline derivative praziquantel [1]. It is indicated exclusively for the removal of common tapeworms (cestodes) in dogs and cats, including Dipylidium caninum, Taenia spp., and Echinococcus granulosus [2]. The compound is characterized by a molecular weight of approximately 326.4 g/mol, appears as a stable white solid, and exhibits sparing solubility in water [3]. Epsiprantel's principal differentiation lies in its extremely limited gastrointestinal absorption, which confines its pharmacological action to the intestinal lumen and minimizes systemic exposure [4].

Procurement Risk Alert: Why Epsiprantel and Praziquantel Are Not Interchangeable in Scientific or Veterinary Protocols


Although epsiprantel and praziquantel are acknowledged as closely related structural analogues with comparable cestocidal mechanisms, substitution is contraindicated by fundamental differences in systemic absorption and consequent safety and regulatory profiles [1]. Praziquantel undergoes significant enteral absorption, leading to measurable plasma concentrations and the potential for systemic adverse effects in certain species [2]. In contrast, epsiprantel is absorbed minimally (<0.1% renal elimination) and remains localized within the gastrointestinal tract [3]. This pharmacokinetic divergence directly impacts the selection of the compound for use in debilitated animals, multi-drug regimens, and scenarios where systemic drug exposure is undesirable. Furthermore, regulatory approval for specific indications—such as the treatment of Echinococcus multilocularis for international pet travel schemes—is explicitly granted to praziquantel but not to epsiprantel, despite demonstrated in vivo efficacy, creating a procurement-critical distinction [4].

Epsiprantel Differentiation Guide: Quantified Evidence for Scientific Selection Over Praziquantel and Class Analogs


Minimal Systemic Absorption: Quantified Comparison of Renal Excretion vs. Praziquantel

Epsiprantel demonstrates negligible systemic absorption following oral administration, a key differentiator from its close structural analog, praziquantel. In direct pharmacokinetic comparison, less than 0.1% of an orally administered dose of epsiprantel is eliminated via the renal route, whereas praziquantel undergoes significant enteral absorption and is primarily excreted as metabolites in urine [1]. This minimal absorption confines epsiprantel's action to the gastrointestinal lumen, the site of cestode infection, and is corroborated by the absence of detectable metabolites in canine urine .

Pharmacokinetics Drug Safety Veterinary Pharmacology

Species-Specific Cestocidal Efficacy: Dose-Response Comparison Against Taenia spp. in Cats

In controlled experimental infections of cats with Taenia taeniaeformis, epsiprantel demonstrated 100% efficacy at an oral dose of 5 mg/kg body weight [1]. A higher dose of 7.5 mg/kg did not maintain perfect efficacy, with a single worm found in one treated cat, defining a precise and narrow optimal dosing window for this indication [1]. This contrasts with the broader dosing ranges often reported for praziquantel against Taenia spp., where 5 mg/kg is also effective but may be part of a wider therapeutic index [2].

Parasitology Efficacy Trials Taenia taeniaeformis

Comparative In Vivo Efficacy Against Echinococcus granulosus in Dogs

Epsiprantel demonstrates high, dose-dependent efficacy against mature Echinococcus granulosus infections in dogs. In a controlled study, oral doses of 2.5, 5.0, and 7.5 mg/kg achieved worm burden reductions of >96%, >99.9%, and >99.99%, respectively [1]. Complete clearance (100% worm removal) was only achieved at the highest dose of 7.5 mg/kg [1]. This compares favorably with praziquantel, which is also highly effective against E. granulosus at a standard dose of 5 mg/kg, but may not provide the same graded, high-precision clearance profile at lower doses [2].

Echinococcosis Cestode Control Veterinary Parasitology

Exceptional In Vivo Safety Margin: Quantified Tolerance in Dogs and Cats

Epsiprantel exhibits an exceptionally high safety margin, supporting its use in clinical and research settings where overdose tolerance is a concern. In dogs, a 14-day repeat-dose study at 500 mg/kg body weight—representing approximately 90 times the recommended therapeutic dosage—produced no significant adverse results [1]. Similarly, in cats, administration of 40 times the recommended dose once daily for 4 days resulted in only minimal clinical signs [1]. While praziquantel is also considered to have a wide safety margin, comparable high-multiple tolerance data is not uniformly documented across species for direct comparison [2].

Toxicology Safety Pharmacology Veterinary Medicine

High-Value Procurement Scenarios for Epsiprantel Based on Quantified Differentiation


Pharmacokinetic Studies Requiring Non-Systemic Anthelmintic Controls

In research protocols where systemic drug exposure could confound pharmacokinetic or toxicological endpoints—such as in multi-drug interaction studies or investigations of gut-specific immune responses—epsiprantel is the superior choice. Its documented minimal absorption (<0.1% renal elimination) ensures that anthelmintic activity is restricted to the intestinal lumen, eliminating the confounding variable of circulating drug metabolites [1].

High-Safety-Margin Tapeworm Treatment in Breeding or Debilitated Canine Colonies

For the management of tapeworm infections in valuable canine breeding colonies, research dogs, or animals with concurrent illness, epsiprantel's exceptional safety margin (90 times the therapeutic dose in repeat studies) provides a quantifiable risk reduction compared to alternatives with narrower or less-documented safety windows [1]. This supports procurement for use in sensitive populations where even low-grade adverse effects are unacceptable.

Precision Dosing for Taenia pisiformis in Controlled Experimental Infections

In laboratory settings where experimental infections with Taenia pisiformis are established in dogs for vaccine or drug efficacy studies, epsiprantel provides a highly defined and validated treatment benchmark. A single oral dose of 1 mg/kg achieves 100% clearance, providing a low-dose, high-efficacy control that minimizes any potential impact on the study's primary endpoints [1].

Comparative Cestocide Research and Structure-Activity Relationship (SAR) Studies

Epsiprantel serves as an essential reference compound for researchers investigating the structure-activity relationships of pyrazinoisoquinoline and benzazepine anthelmintics. As the lead compound selected from a series of synthesized derivatives for its optimized cestocidal activity in an in vitro Taenia crassiceps screen, it represents a key benchmark for comparing novel analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epsiprantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.